molecular formula C8H16O4 B584190 2,6-Dideoxy-3-O-ethyl-alpha-L-arabino-Hexopyranose CAS No. 155179-24-1

2,6-Dideoxy-3-O-ethyl-alpha-L-arabino-Hexopyranose

Cat. No. B584190
CAS RN: 155179-24-1
M. Wt: 176.212
InChI Key: MXKAFWGWKGCIIB-HSNKUXOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dideoxy-3-O-ethyl-alpha-L-arabino-Hexopyranose is a natural product found in Dianthus chinensis with data available.

Scientific Research Applications

Synthesis Techniques

  • The compound has been synthesized stereospecifically using highly stereoselective additions to methyl 2,6-anhydro-4-O-benzyl-2-thio-α-L-arabino-hexopyranosid-3-ulose (Toshima et al., 1991).

Cytotoxic Activity

  • Research indicates the synthesis and evaluation of cytotoxic activity of various 2,6-dideoxy-L-arabino-hexopyranose derivatives, highlighting their significance in medical research (Hadfield, Cunningham & Sartorelli, 1979).

Synthesis of Trifluorinated Derivatives

  • Enantioselective syntheses of trifluorinated derivatives of the compound have been described, a process significant in developing specialized molecules for various applications (Hayman, Hanton, Larsen & Guthrie, 1999).

Pharmacological Properties

  • Synthesized triterpene 2,6-dideoxy-alpha-L-arabino-hexopyranosides have demonstrated notable pharmacological properties, such as antiulcerous activity and efficacy as a hepatoprotectant (Baltina et al., 1997).

Surface Active and Antimicrobial Properties

  • Alkyl 2,6-dideoxy-L-arabino-hexopyranosides exhibit surface active and antimicrobial properties, indicating their potential in various biochemical applications (Rauter et al., 2005).

Novel Dideoxyhexose Identification

  • A novel O-methyl-2,6-dideoxyhexose was identified from the major phenolic glycolipid of Mycobacterium kansasii, demonstrating the compound's relevance in microbiological research (Fournié et al., 1987).

Biotransformation Studies

  • Efficient synthesis methods starting from D-glucose for biotransformation studies have been reported, underscoring the compound's significance in biochemical transformations (Nieschalk & O'Hagan, 1998).

Glycan Epitope Synthesis

  • Syntheses of glycan epitopes of the parasite Trichinella spiralis involving 2,6-dideoxy-D-arabino-hexopyranose have been achieved, highlighting its role in immunological studies (Probert, Zhang & Bundle, 1996).

Antitumor Activity

  • A 5'-(trifluoromethyl)anthracycline glycoside including 2,6-dideoxy-6,6,6-trifluoro-alpha-L-lyxo-hexopyranosyl adriamycinone has been synthesized, demonstrating remarkable antitumor activity, suggesting the compound's potential in cancer research (Takagi, Nakai, Tsuchiya & Takeuchi, 1996).

properties

CAS RN

155179-24-1

Molecular Formula

C8H16O4

Molecular Weight

176.212

IUPAC Name

(2R,4S,5S,6S)-4-ethoxy-6-methyloxane-2,5-diol

InChI

InChI=1S/C8H16O4/c1-3-11-6-4-7(9)12-5(2)8(6)10/h5-10H,3-4H2,1-2H3/t5-,6-,7+,8-/m0/s1

InChI Key

MXKAFWGWKGCIIB-HSNKUXOKSA-N

SMILES

CCOC1CC(OC(C1O)C)O

synonyms

dianose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dideoxy-3-O-ethyl-alpha-L-arabino-Hexopyranose
Reactant of Route 2
2,6-Dideoxy-3-O-ethyl-alpha-L-arabino-Hexopyranose
Reactant of Route 3
2,6-Dideoxy-3-O-ethyl-alpha-L-arabino-Hexopyranose
Reactant of Route 4
2,6-Dideoxy-3-O-ethyl-alpha-L-arabino-Hexopyranose
Reactant of Route 5
2,6-Dideoxy-3-O-ethyl-alpha-L-arabino-Hexopyranose
Reactant of Route 6
2,6-Dideoxy-3-O-ethyl-alpha-L-arabino-Hexopyranose

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